Cas no 35834-26-5 (Cirramycin A1,4'-deoxy-)

Cirramycin A1,4'-deoxy- structure
Cirramycin A1,4'-deoxy- structure
Product Name:Cirramycin A1,4'-deoxy-
CAS-Nr.:35834-26-5
MF:C31H51NO9
MW:581.737950563431
CID:307011
PubChem ID:6537204
Update Time:2025-04-19

Cirramycin A1,4'-deoxy- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cirramycin A1,4'-deoxy-
    • 2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • ROSAMICIN FROM MICROMONOSPORA ROSARIA
    • Antibiotic 67-694
    • Antibiotic M 4365A2
    • Cirramycin A1,4'-deoxy
    • Juvenimicin A3
    • Juvenimicin A3 Rosaramicin
    • ROSAMICIN
    • Rosaramicin
    • Rosaramicina [INN-Spanish]
    • Rosaramicine [INN-French]
    • Rosaramicinum [INN-Latin]
    • 35834-26-5
    • Rosaramicin [USAN:INN:BAN]
    • 4'-Deoxycirramycin A1
    • 4,17-Dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-
    • ROSARAMICIN [USAN]
    • SCH-14947
    • ROSARAMICIN [INN]
    • Rosaramicinum
    • Cirramycin A1, 4'-deoxy-
    • 2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Cirramycin A(sub 1), 4'-deoxy-
    • Rosaramicina
    • DTXSID4046361
    • IUPCWCLVECYZRV-JZMZINANSA-N
    • NSC-175150
    • GTPL10855
    • M 4365A2
    • ROSARAMICIN [MART.]
    • Rosamicin, from Micromonospora rosaria, ~98%
    • AKOS040747422
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • ANTIBIOTIC M-4365A2
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,16S,E)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine
    • Antibiotic 67694
    • ROSARAMICIN [MI]
    • 4'-Deoxycirramycin A(sub 1)
    • Q7367362
    • CHEBI:87084
    • Sch 14947
    • NSC 175150
    • UNII-E907BNQ7SH
    • CHEMBL8965
    • EINECS 252-742-1
    • E907BNQ7SH
    • ANTIBIOTIC T-1124C
    • SCH14947
    • MFCD00133803
    • M-4365A2
    • 3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-tridesoxy-3-dimethylamino-beta-O-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-acetaldehyd
    • Stereoisomer of 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde
    • Rosamycin
    • SCHEMBL1649596
    • AKOS005423671
    • NSC175150
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-glucopyranosyl]oxy]-
    • ROSAMICIN BASE
    • D05757
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-
    • Stereoisomer of 3-ethyl-7-hydroxy-2,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-10-acetaldehyde
    • CHEMBL1966403
    • Rosaramicin (USAN/INN)
    • NS00011676
    • CHEMBL2357105
    • NCGC00183657-01
    • 2-[(14Z)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Tox21_112063
    • NCGC00163616-01
    • 2-[(7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • SCHEMBL134724
    • Tox21_113415
    • CAS-35834-26-5
    • DTXCID2026361
    • Antibiotic T 1124C
    • Rosaramicinum (INN-Latin)
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • Rosaramicina (INN-Spanish)
    • ROSARAMICIN (MART.)
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine (INN-French)
    • Inchi: 1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
    • InChI-Schlüssel: IUPCWCLVECYZRV-JZMZINANSA-N
    • Lächelt: O1[C@]2(C=CC([C@H](C)C[C@H](CC=O)[C@@H]([C@@H](C)[C@@H](CC(=O)O[C@H](CC)[C@@H](C)[C@H]12)O)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)=O)C |t:2|

Berechnete Eigenschaften

  • Genaue Masse: 581.35600
  • Monoisotopenmasse: 581.356
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 941
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 13
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 135A^2
  • XLogP3: 2.3

Experimentelle Eigenschaften

  • Dichte: 1.1598 (rough estimate)
  • Schmelzpunkt: 119-122°
  • Siedepunkt: 640.04°C (rough estimate)
  • Flammpunkt: 398.1°C
  • Brechungsindex: 1.6310 (estimate)
  • Löslichkeit: methanol: 10 mg/mL, clear, light yellow
  • PSA: 135.13000
  • LogP: 2.67040
  • Merck: 13,8342
  • Spezifische Rotation: D26 -35° (ethanol)

Cirramycin A1,4'-deoxy- Sicherheitsinformationen

  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 20/21/22
  • Sicherheitshinweise: 26-36
  • FLUKA MARKE F CODES:10
  • RTECS:JG6800000
  • Identifizierung gefährlicher Stoffe: Xn
  • Toxizität:LD50 in mice (mg/kg): 625 s.c.; 350 i.p.; 155 i.v. (Wagman)
  • Risikophrasen:R20/21/22
  • Lagerzustand:2-8°C

Cirramycin A1,4'-deoxy- Verwandte Literatur

Empfohlene Lieferanten
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.